molecular formula C5H5ClN2 B1361109 2-Chloro-5-methylpyrimidine CAS No. 22536-61-4

2-Chloro-5-methylpyrimidine

Cat. No. B1361109
CAS RN: 22536-61-4
M. Wt: 128.56 g/mol
InChI Key: APRMCBSTMFKLEI-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyrimidine is a compound with the molecular formula C5H5ClN2 . It is used in organic synthesis, as a catalytic agent, petrochemical additive, and synthetic chemistry . It is also used as an intermediate for pharmaceuticals .


Synthesis Analysis

2-Chloro-5-methylpyrimidine is a pesticide intermediate . Its synthesis by many methods has been reported .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methylpyrimidine has been studied using density functional theory . The study dealt with the determination of torsional potentials, optimized geometry in monomer and dimer form for the gas phase for the molecular ground state, and vibrational assignments .


Chemical Reactions Analysis

The chemical reactions of 2-Chloro-5-methylpyrimidine have not been extensively studied. More research is needed in this area .


Physical And Chemical Properties Analysis

2-Chloro-5-methylpyrimidine has a density of 1.2±0.1 g/cm3, a boiling point of 239.2±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 45.7±3.0 kJ/mol and a flash point of 121.5±4.3 °C . The index of refraction is 1.530, and the molar refractivity is 32.2±0.3 cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Synthesis and Characterization

  • 2-Chloro-5-methylpyrimidine derivatives have been synthesized and characterized for various scientific purposes. For instance, 2-chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine was confirmed through density functional theory calculations and tested for potential antibacterial activity, indicating promising results as antibacterial agents (Etemadi et al., 2016). Additionally, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine was determined, highlighting its importance in structural chemistry (Guo et al., 2007).

Pharmaceutical Intermediates

  • The compound serves as an intermediate in the synthesis of pharmaceuticals. For instance, it is used in the synthesis of Dasatinib, an anticancer agent, showcasing its relevance in the development of medical therapies (Zang Jia-liang et al., 2009).

Organic Synthesis and Catalysis

  • 2-Chloro-5-methylpyrimidine derivatives are used in organic synthesis, such as in the Pd/C–Cu catalyzed coupling reactions for the regioselective synthesis of alkynylpyrimidines, demonstrating its versatility in chemical synthesis (M. Pal et al., 2006).

Quantum Chemical Calculations and Molecular Docking

  • The compound has been a subject in quantum chemical calculations and molecular docking studies, indicating its significance in computational chemistry and drug design. For example, the molecular structure of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was investigated, and its potential as an alpha-2-imidazoline receptor agonist antihypertensive agent was explored (S. Aayisha et al., 2019).

Antimicrobial and Antituberculosis Activity

  • Derivatives of 2-Chloro-5-methylpyrimidine have been tested for antimicrobial and antituberculosis activity, contributing to the search for new treatment options for infectious diseases. For instance, 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines exhibited a pronounced antituberculous effect (A. V. Erkin & V. Krutikov, 2007).

Safety And Hazards

2-Chloro-5-methylpyrimidine may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

Future Directions

2-Chloro-5-methylpyrimidine can be used directly for further chlorination to form 2-chloro-5-trichloromethylpyridine . This chemical intermediate is useful in the synthesis of certain herbicidal compounds .

properties

IUPAC Name

2-chloro-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRMCBSTMFKLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342432
Record name 2-Chloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylpyrimidine

CAS RN

22536-61-4
Record name 2-Chloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-5-METHYLPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
B Sreenivas, L Ravindranath, K Srishailam… - Molecular …, 2022 - Taylor & Francis
… To test this method further for its efficacy, we have chosen 2-chloro-5-methylpyrimidine (CM) and 2,4-dichloro-5-methylpyrimidine (DCM) in this investigation and reported results …
Number of citations: 2 www.tandfonline.com
L Strekowski, DB Harden, WB Grubb III… - Journal of …, 1990 - Wiley Online Library
… practical method for the preparation of 2-chloro-4,6-di(heteroaryl)pyrimidines and their 5-methyl homologues from readily available 2-chloropyrimidine and 2-chloro-5-methylpyrimidine, …
Number of citations: 41 onlinelibrary.wiley.com
DJ Brown, P Waring - Australian Journal of Chemistry, 1973 - CSIRO Publishing
… The combined extracts were dehydrated and evaporation gave 2-chloro5-methylpyrimidine (75 %), mp 91, undepressed on admixture with authentic material26 (mp 92"). …
Number of citations: 20 www.publish.csiro.au
J Solberg, K Undheim, L Pettersson… - Acta Chem …, 1989 - actachemscand.org
Chlorines in activated pyrimidine position is replaced by carbon substituents in Pd-catalysed reactions with organotin compounds. The 4 (6)-position is more reactive than the 2-position …
Number of citations: 69 actachemscand.org
DJ Brown, T Lee - Australian Journal of Chemistry, 1968 - CSIRO Publishing
… Thus 2-methoxy-5-methylpyrimidine (I; R = R' = Me) and its ethoxy homologue were made from 2-chloro-5-methylpyrimidine which was prepared either by partial dechlorination (~f.~) of …
Number of citations: 10 www.publish.csiro.au
DGS Sudhakar, AS Rao, CVR Reddy… - Chemical Data …, 2022 - Elsevier
… In a clean and dry 500 mL pressure vial was charged with 2-chloro-5-methylpyrimidine (4) (11 g, 85.5 mol), I 2 (54.3 g, 213.9 mol) and DMSO (100 mL). The vial was sealed and the …
Number of citations: 1 www.sciencedirect.com
DJ Brown, T Nagamatsu - Australian Journal of Chemistry, 1977 - CSIRO Publishing
The treatment of 2-hydrazinopyrimidines (1) with acylating agents under appropriate conditions is used to prepare s-triazolo[4,3-a]pyrimidine (6a) and its derivatives bearing alkyl or aryl …
Number of citations: 56 www.publish.csiro.au
CF Gelin, B Stenne, H Coate, A Hiscox… - Journal of Medicinal …, 2023 - ACS Publications
… An S N Ar reaction between compound 33 and 2-chloro-5-methylpyrimidine afforded 18 in 87% yield. In general, O-linked pyrimidine derivatives reported in this publication could be …
Number of citations: 3 pubs.acs.org
CL Cioffi, B Racz, EE Freeman… - Journal of medicinal …, 2015 - ACS Publications
… Treatment of exo-amine 39 with methyl 2-chloro-5-methylpyrimidine-4-carboxylate followed by saponification with 2 N NaOH and subsequent acidification provided the desired exo-acid …
Number of citations: 40 pubs.acs.org
S DGS, VRR Ch, S Nalla - papers.ssrn.com
… pressure vial was charged with 2-chloro-5-methylpyrimidine (4) (11 g, 85.5 mol), I2 (54.3 g, 213.9 mol) and DMSO (100 mL). The vial was sealed and the resulting mixture was stirred at …
Number of citations: 0 papers.ssrn.com

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